methyl 1-benzyl-4-[(propionyl)phenylamino]piperidine-4-carboxylate methyl 1-benzyl-4-[(propionyl)phenylamino]piperidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 61085-72-1
VCID: VC20790670
InChI: InChI=1S/C23H28N2O3/c1-3-21(26)25(20-12-8-5-9-13-20)23(22(27)28-2)14-16-24(17-15-23)18-19-10-6-4-7-11-19/h4-13H,3,14-18H2,1-2H3
SMILES: CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CC3=CC=CC=C3)C(=O)OC
Molecular Formula: C23H28N2O3
Molecular Weight: 380.5 g/mol

methyl 1-benzyl-4-[(propionyl)phenylamino]piperidine-4-carboxylate

CAS No.: 61085-72-1

Cat. No.: VC20790670

Molecular Formula: C23H28N2O3

Molecular Weight: 380.5 g/mol

* For research use only. Not for human or veterinary use.

methyl 1-benzyl-4-[(propionyl)phenylamino]piperidine-4-carboxylate - 61085-72-1

Specification

CAS No. 61085-72-1
Molecular Formula C23H28N2O3
Molecular Weight 380.5 g/mol
IUPAC Name methyl 1-benzyl-4-(N-propanoylanilino)piperidine-4-carboxylate
Standard InChI InChI=1S/C23H28N2O3/c1-3-21(26)25(20-12-8-5-9-13-20)23(22(27)28-2)14-16-24(17-15-23)18-19-10-6-4-7-11-19/h4-13H,3,14-18H2,1-2H3
Standard InChI Key QKRGHVDSVANHAD-UHFFFAOYSA-N
SMILES CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CC3=CC=CC=C3)C(=O)OC
Canonical SMILES CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CC3=CC=CC=C3)C(=O)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator